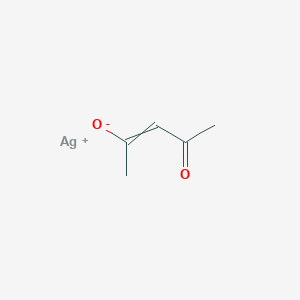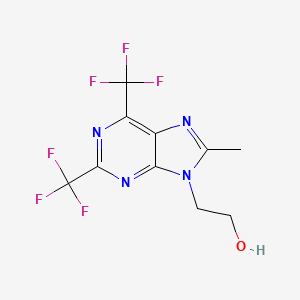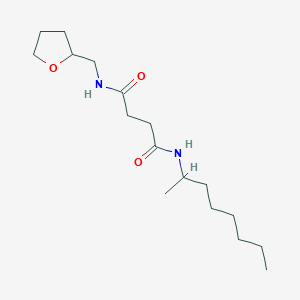
2-Fluoro-2-butenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2Z)-2-Fluorobut-2-enedioic acid can be achieved through several methods. One common approach involves the fluorination of maleic acid or its derivatives. The reaction typically requires the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds under controlled conditions. Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
(2Z)-2-Fluorobut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated derivatives of maleic acid.
Reduction: Reduction reactions can convert it into fluorinated succinic acid derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen fluoride, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
(2Z)-2-Fluorobut-2-enedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s biocompatibility makes it useful in biochemical studies and as a potential precursor for biologically active molecules.
Industry: The compound’s reactivity and stability make it suitable for use in polymerization reactions and the production of specialty chemicals
Mechanism of Action
The mechanism of action of (2Z)-2-Fluorobut-2-enedioic acid involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. It can act as an enzyme inhibitor by binding to active sites, thereby modulating enzyme activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2Z)-2-Fluorobut-2-enedioic acid can be compared with other similar compounds, such as:
Fumaric acid: The non-fluorinated parent compound, which has different reactivity and applications.
Maleic acid: Another isomer of butenedioic acid, differing in the position of the double bond.
Succinic acid: The fully saturated derivative, which lacks the double bond and fluorine atom. The uniqueness of (2Z)-2-Fluorobut-2-enedioic acid lies in its fluorine atom, which imparts distinct chemical properties and reactivity compared to its non-fluorinated counterparts
Properties
IUPAC Name |
2-fluorobut-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISKHJXTRQPMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)

![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)




